(E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-18-4-2-1-3-16(18)12-22-25-20(27)17-8-19(24-23-17)21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,8,12-15,26H,5-7,9-11H2,(H,23,24)(H,25,27)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQFMQXSJRTRQQ-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=CC=C5O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=CC=C5O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Pyrazole Derivatives
Pyrazole compounds are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural modifications in pyrazole derivatives can significantly influence their pharmacological profiles. The incorporation of functional groups such as adamantane and hydroxybenzylidene enhances their lipophilicity and biological efficacy.
Synthesis and Structure
The synthesis of (E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazine or hydrazone derivatives with adamantane-based aldehydes. The resulting compound features a pyrazole core linked to an adamantane moiety, which is known to improve membrane permeability and bioavailability.
Anticancer Activity
Recent studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MCF7 (breast cancer) : IC50 values around 3.79 µM indicate potent growth inhibition.
- NCI-H460 (lung cancer) : Demonstrated significant apoptosis induction with IC50 values ranging from 42.30 µM to lower concentrations depending on structural modifications .
Table 1 summarizes the cytotoxic effects of different derivatives of pyrazole compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | NCI-H460 | 42.30 | Cell cycle arrest |
| Compound C | A549 | 0.07 | Autophagy induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against Gram-positive bacteria and potential as an antibiotic adjuvant for resistant strains such as Acinetobacter baumannii. This is particularly relevant in the context of rising antibiotic resistance .
Anti-inflammatory Effects
In vitro studies have indicated that pyrazole derivatives can inhibit key inflammatory pathways, including the reduction of pro-inflammatory cytokines and modulation of cyclooxygenase enzymes (COX). The presence of the adamantane group enhances anti-inflammatory activity by improving the compound's interaction with biological membranes .
Case Studies and Research Findings
A series of case studies illustrate the effectiveness of pyrazole derivatives in various therapeutic contexts:
- Study on Anticancer Properties : A study involving structural modifications led to the identification of derivatives with enhanced potency against lung cancer cells. These compounds exhibited mechanisms involving apoptosis and cell cycle modulation .
- Antimicrobial Evaluation : In a comparative study, several pyrazole analogues were tested against multi-drug resistant pathogens, showing synergistic effects when combined with conventional antibiotics .
- Inflammation Model : Experimental models demonstrated that the compound significantly reduced inflammation markers in induced models, supporting its potential use in treating inflammatory diseases .
Scientific Research Applications
Pharmacological Activities
Research indicates that compounds with similar structures to (E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide exhibit a range of biological activities:
- Antimicrobial : Similar pyrazole derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory : The compound's structural features suggest potential as an anti-inflammatory agent, similar to other indoline-based compounds that have been characterized as dual inhibitors in inflammatory pathways .
- Anticancer : Preliminary studies indicate that compounds with pyrazole cores can inhibit cancer cell proliferation through various mechanisms.
Antimicrobial Activity
A study focusing on pyrazole derivatives demonstrated significant antimicrobial properties against Gram-positive bacteria. The structural similarities to (E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide suggest it may also possess similar efficacy.
Anti-inflammatory Mechanisms
Research on indoline-based compounds has shown their ability to inhibit lipoxygenase and soluble epoxide hydrolase, leading to reduced inflammation in vivo. This mechanism is likely relevant for the adamantane-containing pyrazole derivative as well .
Potential Applications in Drug Development
Given its unique structure, (E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide could serve as a lead compound in drug development for treating inflammatory diseases and infections. Further exploration into its pharmacodynamics and pharmacokinetics will be essential for understanding its full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide?
- Methodology :
- Step 1 : Start with adamantane-1-carbohydrazide (precursor A). React with appropriate reagents (e.g., isothiocyanates) to form intermediates like 1-[(adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
- Step 2 : Cyclize intermediates using sulfuric acid at room temperature for 24 hours to form the pyrazole core .
- Step 3 : Condense the pyrazole-carbohydrazide with 2-hydroxybenzaldehyde under reflux in ethanol to introduce the (E)-benzylidene moiety. This step requires strict control of temperature and solvent polarity to favor imine (Schiff base) formation .
- Purification : Recrystallize from a CHCl₃:EtOH (1:1) mixture via slow evaporation to obtain single crystals for structural validation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks to verify adamantyl protons (δ 1.6–2.1 ppm), pyrazole NH (δ ~10–12 ppm), and benzylidene aromatic protons (δ 6.8–7.5 ppm). The (E)-configuration is confirmed by a singlet for the imine proton (δ ~8.3 ppm) .
- FTIR : Identify carbonyl (C=O, ~1650 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches. Hydroxyl (O–H) from the benzylidene moiety appears as a broad peak at ~3400 cm⁻¹ .
- X-ray Crystallography : Resolve bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles to confirm stereochemistry and intermolecular interactions (e.g., O–H⋯N hydrogen bonds) .
Q. How are crystallization challenges addressed for X-ray diffraction studies?
- Strategy :
- Use mixed solvents (e.g., CHCl₃:EtOH) to modulate solubility. Slow evaporation at 293 K promotes ordered crystal growth.
- If crystallization fails, introduce co-solvents (e.g., DMSO) or employ vapor diffusion methods. For adamantane derivatives, rigid frameworks often facilitate stable crystal lattice formation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Approach :
- DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level. Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to validate accuracy .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). The adamantyl group’s hydrophobicity and benzylidene’s hydrogen-bonding capacity enhance binding affinity. Dock against crystal structures (PDB IDs) to identify key interactions (e.g., π-π stacking with aromatic residues) .
Q. How can contradictions between experimental and computational data be resolved?
- Case Example : If X-ray data show a non-planar pyrazole ring while DFT predicts planarity, re-examine the computational model’s basis set or solvent effects. Adjust for crystal packing forces (e.g., C–H⋯S interactions in ) that distort geometry .
- Validation : Perform Hirshfeld surface analysis to quantify intermolecular forces in the crystal lattice. Compare with gas-phase DFT results to isolate environmental impacts .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Heuristic Algorithms : Apply Bayesian optimization to screen reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a 20% yield improvement was reported using this method for similar adamantane derivatives .
- Design of Experiments (DoE) : Use factorial designs to identify critical variables. For cyclization steps, sulfuric acid concentration and reaction time are often key .
Data Contradiction Analysis
Q. How to interpret conflicting hydrogen-bonding patterns in crystallography vs. docking studies?
- Example : Crystal structures show O–H⋯N (piperazine) hydrogen bonds (2.85 Å), while docking predicts stronger O–H⋯O interactions.
- Resolution :
- Crystallographic data reflect solid-state packing, whereas docking models solution-phase behavior.
- Perform Molecular Dynamics (MD) simulations in explicit solvent to reconcile differences .
Methodological Tables
| Synthetic Step | Optimal Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, RT, 24 hr | 45–60% | |
| Schiff Base Formation | EtOH, reflux, 12 hr | 70–85% | |
| Crystallization | CHCl₃:EtOH (1:1), slow evaporation | N/A |
| Computational Method | Application | Software/Tool |
|---|---|---|
| DFT | Geometry optimization, NMR shifts | Gaussian 16 |
| Molecular Docking | Binding affinity prediction | AutoDock Vina |
| MD Simulations | Solvent effects on conformation | GROMACS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
